molecular formula C11H6N4O4S B13802014 5-Nitro-6-(nitrophenyl)imidazo(2,1-b)thiazole CAS No. 96126-06-6

5-Nitro-6-(nitrophenyl)imidazo(2,1-b)thiazole

Cat. No.: B13802014
CAS No.: 96126-06-6
M. Wt: 290.26 g/mol
InChI Key: VKUDKRKFKJFDPD-UHFFFAOYSA-N
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Description

5-Nitro-6-(nitrophenyl)imidazo(2,1-b)thiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes both imidazole and thiazole rings, making it a versatile scaffold for various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-6-(nitrophenyl)imidazo(2,1-b)thiazole typically involves the condensation of 2-aminobenzothiazole with nitro-substituted benzaldehydes under acidic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the imidazo-thiazole ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-6-(nitrophenyl)imidazo(2,1-b)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: Formation of 5-amino-6-(aminophenyl)imidazo(2,1-b)thiazole.

    Substitution: Formation of various substituted imidazo-thiazole derivatives.

    Cyclization: Formation of polycyclic heterocycles.

Scientific Research Applications

5-Nitro-6-(nitrophenyl)imidazo(2,1-b)thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nitro-6-(nitrophenyl)imidazo(2,1-b)thiazole involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of key enzymes in the bacterial cell wall synthesis pathway. In cancer cells, the compound induces apoptosis by disrupting mitochondrial membrane potential and activating caspases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-6-(nitrophenyl)imidazo(2,1-b)thiazole stands out due to its dual nitro groups, which confer unique electronic properties and reactivity. This makes it a valuable scaffold for the development of new therapeutic agents with enhanced potency and selectivity .

Properties

CAS No.

96126-06-6

Molecular Formula

C11H6N4O4S

Molecular Weight

290.26 g/mol

IUPAC Name

5-nitro-6-(2-nitrophenyl)imidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C11H6N4O4S/c16-14(17)8-4-2-1-3-7(8)9-10(15(18)19)13-5-6-20-11(13)12-9/h1-6H

InChI Key

VKUDKRKFKJFDPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(N3C=CSC3=N2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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